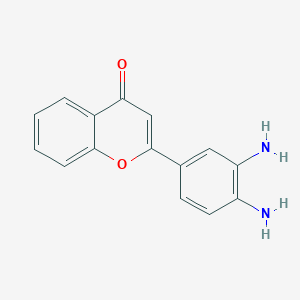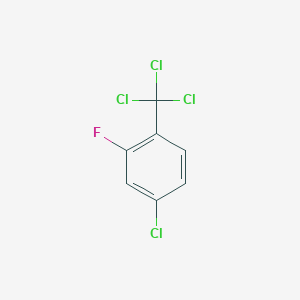
N-(ピリジン-3-イル)ピコリンアミド
概要
説明
N-(Pyridin-3-yl)picolinamide: is an organic compound that belongs to the class of picolinamides It is characterized by the presence of a pyridine ring attached to the picolinamide structure
科学的研究の応用
Chemistry: N-(Pyridin-3-yl)picolinamide is used as a building block in the synthesis of various heterocyclic compounds, including oxazoles and imidazopyridines .
Biology and Medicine: Its derivatives have shown promising biological activities, including anticancer properties .
Industry: In the industrial sector, N-(Pyridin-3-yl)picolinamide can be used in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices .
作用機序
Target of Action
N-(Pyridin-3-yl)picolinamide is a synthetic compound that has been studied for its potential applications in various biochemical reactions . .
Mode of Action
It has been reported that it can participate in a cascade reaction involving the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 . This reaction results in the formation of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles .
Biochemical Pathways
The compound’s ability to participate in the synthesis of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles suggests that it may influence pathways involving these oxazole derivatives .
Result of Action
The primary result of N-(Pyridin-3-yl)picolinamide’s action is the formation of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles . These compounds have potential applications in various fields, including pharmaceuticals and fine chemicals .
Action Environment
The action of N-(Pyridin-3-yl)picolinamide can be influenced by various environmental factors. For instance, the cascade reaction it participates in is promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 . The reaction is carried out in n-octane, suggesting that the solvent environment plays a crucial role in the compound’s action .
生化学分析
Biochemical Properties
N-(Pyridin-3-yl)picolinamide has been found to interact with various enzymes and proteins in biochemical reactions . The nature of these interactions is complex and involves the condensation of N-(Pyridin-3-yl)picolinamide and two aldehyde molecules .
Cellular Effects
It has been observed that N-(Pyridin-3-yl)picolinamide can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-(Pyridin-3-yl)picolinamide exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is still being researched.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Pyridin-3-yl)picolinamide have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(Pyridin-3-yl)picolinamide vary with different dosages in animal models . These studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
N-(Pyridin-3-yl)picolinamide is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-(Pyridin-3-yl)picolinamide within cells and tissues are complex processes that involve interaction with transporters or binding proteins . It can also affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions:
Picolinamide and Aldehydes Reaction: One of the synthetic methods involves the reaction of picolinamide with aldehydes in the presence of a palladium catalyst.
Picolinamide and Bromoketones Reaction: Another method involves the reaction of picolinamide with α-bromoketones and 2-aminopyridines.
Industrial Production Methods: While specific industrial production methods for N-(Pyridin-3-yl)picolinamide are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions:
Oxidation: N-(Pyridin-3-yl)picolinamide can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: This compound can also be reduced under suitable conditions, although specific reduction reactions are less commonly reported.
Substitution: Substitution reactions involving N-(Pyridin-3-yl)picolinamide are well-documented.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, trifluoroacetic acid, iodine, and tert-butyl hydroperoxide
Major Products Formed:
Oxazole Derivatives: Formed through the reaction with aldehydes in the presence of palladium catalysts.
Imidazopyridines: Formed through reactions with α-bromoketones and 2-aminopyridines.
類似化合物との比較
N-(Pyridin-2-yl)amide: This compound is similar in structure but has the pyridine ring attached at a different position.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another related compound with a pincer-type structure, featuring two pyridine rings attached to a central pyridine-3,5-dicarboxamide core.
Uniqueness: N-(Pyridin-3-yl)picolinamide is unique due to its specific attachment of the pyridine ring at the 3-position, which imparts distinct chemical properties and reactivity. This structural feature allows it to participate in unique reactions and form specific derivatives that are not easily accessible with other similar compounds.
特性
IUPAC Name |
N-pyridin-3-ylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c15-11(10-5-1-2-7-13-10)14-9-4-3-6-12-8-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNIEYQHEQHCNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B62876.png)



![8-Chlorothiazolo[5,4-g]quinazoline](/img/structure/B62887.png)









